molecular formula C25H24ClNO6 B13931772 Butyric acid, 2-acetyl-4-(1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)-3-oxo-, ethyl ester CAS No. 57846-36-3

Butyric acid, 2-acetyl-4-(1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)-3-oxo-, ethyl ester

Cat. No.: B13931772
CAS No.: 57846-36-3
M. Wt: 469.9 g/mol
InChI Key: UWTKYHSUMJEHEW-UHFFFAOYSA-N
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Description

2-Acetyl-4-[1-(p-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]-3-oxobutyric acid ethyl ester is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological and clinical applications

Preparation Methods

The synthesis of 2-Acetyl-4-[1-(p-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]-3-oxobutyric acid ethyl ester involves multiple steps. One common method includes the acylation of alcohols with acid chlorides. For instance, the acylation of benzyl alcohol with p-chlorobenzoyl chloride in the presence of samarium metal as a promoting agent under neutral conditions can yield the desired ester . The reaction is typically carried out in anhydrous acetonitrile at elevated temperatures to achieve high yields.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the ester group.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Scientific Research Applications

2-Acetyl-4-[1-(p-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]-3-oxobutyric acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways for this specific compound would require further experimental validation.

Comparison with Similar Compounds

Similar compounds to 2-Acetyl-4-[1-(p-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]-3-oxobutyric acid ethyl ester include:

This compound stands out due to its unique combination of functional groups, which may confer distinct biological activities and synthetic utility.

Properties

CAS No.

57846-36-3

Molecular Formula

C25H24ClNO6

Molecular Weight

469.9 g/mol

IUPAC Name

ethyl 2-acetyl-4-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-3-oxobutanoate

InChI

InChI=1S/C25H24ClNO6/c1-5-33-25(31)23(15(3)28)22(29)13-19-14(2)27(21-11-10-18(32-4)12-20(19)21)24(30)16-6-8-17(26)9-7-16/h6-12,23H,5,13H2,1-4H3

InChI Key

UWTKYHSUMJEHEW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C)C(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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